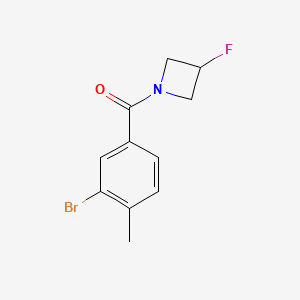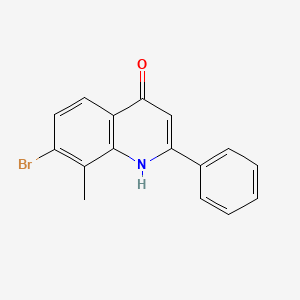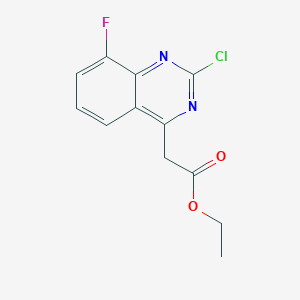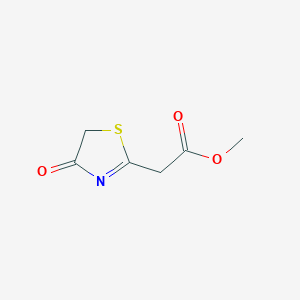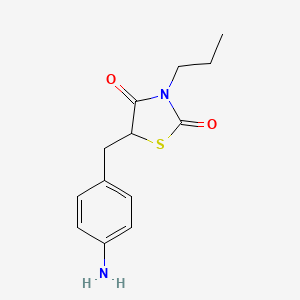
4-Amino-7-chloro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 7-position, and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoline derivatives, including 4-Amino-7-chloro-2-phenylquinoline. Common synthetic routes involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Solvent-Free Reactions: These reactions are performed without solvents, which can be more environmentally friendly and cost-effective.
Catalytic Methods: Various catalysts, such as molecular iodine, nano ZnO, and ionic liquids, have been used to facilitate the synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7-chloro-2-phenylquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The amino group at the 4-position can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes are used under conditions that promote nucleophilic aromatic substitution.
Condensation Reactions: Aromatic or heteroaromatic aldehydes are commonly used in the presence of a suitable catalyst.
Major Products
Schiff Bases: Formed from the condensation of the amino group with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Amino-7-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antifungal agents.
Proteomics Research: The compound is utilized in studies related to protein interactions and functions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparación Con Compuestos Similares
4-Amino-7-chloro-2-phenylquinoline can be compared with other similar compounds, such as:
7-Chloro-4-aminoquinoline: This compound shares a similar structure but lacks the phenyl group at the 2-position.
2-Phenylquinoline-4-carboxylic Acid: This derivative has a carboxylic acid group at the 4-position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
858277-37-9 |
|---|---|
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
7-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
Clave InChI |
IOLHSROWFKRILV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


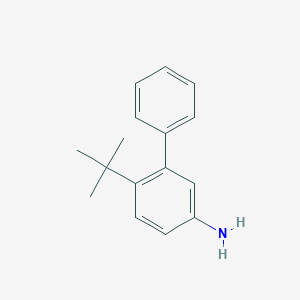
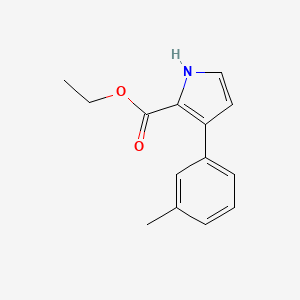
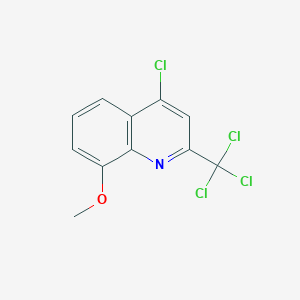
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

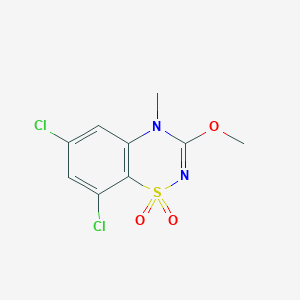
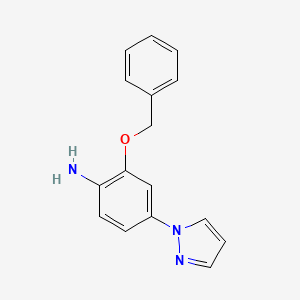
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
